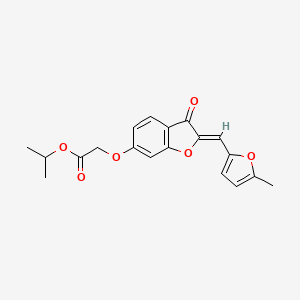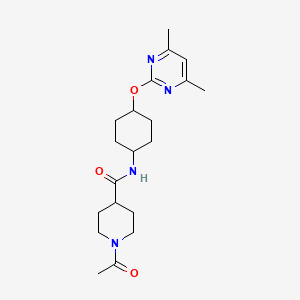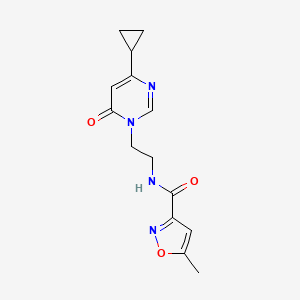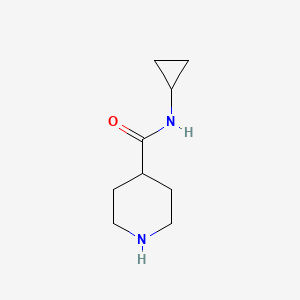
4-Methyl-1-(methylamino)cyclohexanecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Methyl-1-(methylamino)cyclohexanecarbonitrile” is a chemical compound with the CAS Number: 790263-34-2 . It has a molecular weight of 152.24 . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-methyl-1-(methylamino)cyclohexanecarbonitrile . The InChI code is 1S/C9H16N2/c1-8-3-5-9(7-10,11-2)6-4-8/h8,11H,3-6H2,1-2H3 . This code provides a specific string of characters that represents the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 152.24 .Aplicaciones Científicas De Investigación
Pharmaceutical Research Building Block
- (1s,4s)-4-(Methylamino)-1′H-spiro[cyclohexane-1,3′-furo[3,4-c]pyridin]-1′-one, a derivative of 4-Methyl-1-(methylamino)cyclohexanecarbonitrile, is synthesized for pharmaceutical research. This compound serves as a highly functionalized and potentially useful building block in pharmaceutical research, prepared via an efficient two-step sequence from readily available materials (Bish et al., 2010).
Radical Cyclization in Organic Chemistry
- Radical cyclization of compounds similar to 4-Methyl-1-(methylamino)cyclohexanecarbonitrile, such as 1-(2-bromophenylamino)cyclohexanecarbonitriles, leads to the formation of spiro[2H-indole-2-cyclohexan]-3(1H)-imines and related compounds. This process is pivotal in organic synthetic methods for constructing complex molecular architectures (Sulsky et al., 1999).
Material Science and Polymer Research
- In material science, derivatives of 4-Methyl-1-(methylamino)cyclohexanecarbonitrile are used in electrostatic polymer processing. For instance, isotactic poly(4-methyl-1-pentene) fibrous membranes, involving cyclohexane as a solvent, demonstrate various morphologies useful in medical applications. The study of different solvent systems, including cyclohexane mixtures, is essential for understanding and improving the properties of these polymers (Lee et al., 2006).
Photochemical Studies
- The compound 4-methyl-2-quinolinecarbonitrile, closely related to 4-Methyl-1-(methylamino)cyclohexanecarbonitrile, has been studied for its photochemical properties. Research in this area focuses on the effects of external magnetic fields on the photosubstitution reactions of such compounds, which is significant in understanding photochemical reaction mechanisms (Hata & Nishida, 1985).
Anticonvulsant Enaminones
- Cyclohexenecarbonitriles, structurally similar to 4-Methyl-1-(methylamino)cyclohexanecarbonitrile, are significant in the synthesis of anticonvulsant enaminones. These compounds are valuable for medicinal chemistry, particularly in developing treatments for epilepsy (Kubicki et al., 2000).
Chemical Synthesis and Reactions
- The conversion of ketones to nitriles, specifically cyclohexanecarbonitrile, is an important process in chemical synthesis. Such transformations are key in preparing various intermediates used in a wide range of chemical and pharmaceutical applications (Wender et al., 2003).
Safety and Hazards
Propiedades
IUPAC Name |
4-methyl-1-(methylamino)cyclohexane-1-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-8-3-5-9(7-10,11-2)6-4-8/h8,11H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYWYHKMZWCSGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(C#N)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-(methylamino)cyclohexanecarbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2413031.png)



![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-9H-xanthene-9-carboxamide](/img/structure/B2413039.png)
![2-(4-ethoxyphenyl)-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2413041.png)
![N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]but-2-ynamide](/img/structure/B2413042.png)

![dimethyl 5-(4-chlorophenyl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate](/img/structure/B2413046.png)
![9-(4-(4-Fluorophenyl)piperazin-1-yl)-8-(phenylsulfonyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2413047.png)
![2-(3-chlorophenyl)-4-{3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2413049.png)

